Cucurbitacin S
Overview
Description
Synthesis Analysis
The synthesis of cucurbitacins, including Cucurbitacin S, involves complex organic chemistry techniques aimed at creating the structurally intricate cucurbitane skeleton. One notable approach is the asymmetric de novo synthesis of cucurbitane triterpenoids, such as the total synthesis of octanorcucurbitacin B. This method diverges from the biosynthetic hypothesis for cucurbitane synthesis, providing direct access to the cucurbitane framework without proceeding via a lanostane. Key steps in this synthesis involve annulative cross-coupling and intramolecular Heck reactions to form a stereodefined polyunsaturated tetracycle, followed by a series of transformations including hydroxy-directed Simmons-Smith cyclopropanation and regioselective deconjugative alkylation (Bucknam & Micalizio, 2022).
Molecular Structure Analysis
Cucurbitacins are characterized by their tetracyclic triterpenoid structure, which includes multiple oxygenated functional groups. This structure is key to their biological activity, with variations in the side chains and degree of oxidation affecting their potency and specificity. The molecular structure analysis of Cucurbitacin S and its analogs focuses on understanding the relationship between structure and function, particularly in terms of their interaction with biological targets.
Chemical Reactions and Properties
Cucurbitacins undergo various chemical reactions due to their reactive functional groups. These reactions include oxidation, reduction, and conjugation, which can alter their biological activity. The reactivity of cucurbitacins with thiols, such as cysteine residues in proteins, is of particular interest. This covalent bonding can lead to modifications in protein function, as seen with the actin-severing protein Cofilin1, highlighting the broad spectrum of cucurbitacin's mechanism of action (Gabrielsen et al., 2013).
Physical Properties Analysis
The physical properties of cucurbitacins, such as solubility, melting point, and stability, are crucial for their handling and formulation for research and therapeutic use. These properties are influenced by the cucurbitacins' highly oxygenated and rigid structure, affecting their behavior in biological systems and their interaction with solvents and other chemicals.
Chemical Properties Analysis
Cucurbitacins exhibit a range of chemical properties, including strong cytotoxicity and the ability to modulate signaling pathways critical for cell growth, survival, and apoptosis. Their interaction with cellular thiols suggests a mechanism of action that involves broad modulation of protein function through covalent bonding, leading to effects such as cytoskeletal rearrangement, cell cycle arrest, and apoptosis in cancer cells (Kausar et al., 2013).
Scientific Research Applications
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Anticancer Research
- Summary : Cucurbitacins have shown significant potential as anticancer agents . They are reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest .
- Methods : The studies involve both in vitro and in vivo models, with data collected from databases such as PubMed/MedLine, TRIP database, Web of Science, Google Scholar, and ScienceDirect .
- Results : The results showed that cucurbitacins have significant antitumor potential .
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Anti-inflammatory Research
- Summary : Cucurbitacins have been identified for their anti-inflammatory properties .
- Methods : The studies involve the inhibition of COX-2 and NOS, reduction of oxidative stress, suppression of proinflammatory cytokines and modulation of acquired immunity proteins .
- Results : Cucurbitacins are promising molecules in the search for therapeutic innovation and have wide versatility in the immune response .
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Antimicrobial Research
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Antiviral Research
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Hepatoprotective Research
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Antihyperglycemic Research
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Treatment of Skin Diseases
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Treatment of Gastrointestinal Disorders
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Treatment of Cardiovascular Diseases
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Treatment of Neurological Disorders
Safety And Hazards
Future Directions
Cucurbitacins have shown promising anticancer/chemopreventive potential in both in vitro and in vivo studies . Therefore, a comprehensive review on this topic is recommended for future clinical research . Also, as oral delivery and absorption of cucurbitacins remain a challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances their relative bioavailability .
properties
IUPAC Name |
(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-PQNVQGKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975565 | |
Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbitacin S | |
CAS RN |
60137-06-6 | |
Record name | Cucurbitacin S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.